2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The phenoxy and acetamide groups are introduced through nucleophilic substitution and amidation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Chemical Research: The compound serves as a model molecule for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and aromatic groups can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and phenoxyacetamide compounds. Examples are:
- 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine
Uniqueness
2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H18FN3O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18FN3O3/c1-15-5-11-19(12-6-15)25-21(28)14-29-20-4-2-3-17(13-20)22-26-23(30-27-22)16-7-9-18(24)10-8-16/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
NBDLBPHDUNDLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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